molecular formula C16H20N4O3S3 B10874639 Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10874639
M. Wt: 412.6 g/mol
InChI Key: JVBZYEATIUHGJW-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzothiophene core, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiophene rings.

    Reduction: Reduction reactions can target the nitro groups or the ester functionality, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The thiadiazole ring is known for its antimicrobial properties, and the benzothiophene core is a common motif in many bioactive molecules . Researchers are exploring its use in the treatment of bacterial infections and as a potential anticancer agent.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups makes it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-ethyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the benzothiophene core.

    Benzothiophene-2-carboxylic acid: Contains the benzothiophene core but lacks the thiadiazole ring.

    Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar ester functionality but lacks the thiadiazole ring.

Uniqueness

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a thiadiazole ring and a benzothiophene core, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H20N4O3S3

Molecular Weight

412.6 g/mol

IUPAC Name

ethyl 2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H20N4O3S3/c1-3-23-14(22)11-9-6-4-5-7-10(9)25-13(11)18-12(21)8(2)24-16-20-19-15(17)26-16/h8H,3-7H2,1-2H3,(H2,17,19)(H,18,21)

InChI Key

JVBZYEATIUHGJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(S3)N

Origin of Product

United States

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